Irinotecan - 97682-44-5

Irinotecan

Catalog Number: EVT-271932
CAS Number: 97682-44-5
Molecular Formula: C33H38N4O6
Molecular Weight: 586.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Irinotecan is a member of the class of pyranoindolizinoquinolines that is the carbamate ester obtained by formal condensation of the carboxy group of [1,4'-bipiperidine]-1'-carboxylic acid with the phenolic hydroxy group of (4S)-4,11-diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2- hydrochloride]quinoline-3,14-dione. Used (in the form of its hydrochloride salt trihydrate) in combination with fluorouracil and leucovorin, for the treatment of patients with metastatic adenocarcinoma of the pancreas after disease progression following gemcitabine-based therapy. It is converted via hydrolysis of the carbamate linkage to its active metabolite, SN-38, which is ~1000 times more active. It has a role as an apoptosis inducer, an EC 5.99.1.2 (DNA topoisomerase) inhibitor, an antineoplastic agent and a prodrug. It is a pyranoindolizinoquinoline, a N-acylpiperidine, a carbamate ester, a tertiary alcohol, a tertiary amino compound, a delta-lactone and a ring assembly. It is functionally related to a SN-38. It is a conjugate base of an irinotecan(1+).
Irinotecan is an antineoplastic enzyme inhibitor primarily used in the treatment of colorectal cancer. It is a derivative of camptothecin that inhibits the action of topoisomerase I. Irinotecan prevents religation of the DNA strand by binding to topoisomerase I-DNA complex, and causes double-strand DNA breakage and cell death. It is a derivative of camptothecin. Irinotecan was approved for the treatment of advanced pancreatic cancer in October, 2015 (irinotecan liposome injection, trade name Onivyde).
Irinotecan is a Topoisomerase Inhibitor. The mechanism of action of irinotecan is as a Topoisomerase Inhibitor.
Irinotecan is a natural product found in Taiwanofungus camphoratus and Glycyrrhiza glabra with data available.
Irinotecan is a semisynthetic derivative of camptothecin, a cytotoxic, quinoline-based alkaloid extracted from the Asian tree Camptotheca acuminata. Irinotecan, a prodrug, is converted to a biologically active metabolite 7-ethyl-10-hydroxy-camptothecin (SN-38) by a carboxylesterase-converting enzyme. One thousand-fold more potent than its parent compound irinotecan, SN-38 inhibits topoisomerase I activity by stabilizing the cleavable complex between topoisomerase I and DNA, resulting in DNA breaks that inhibit DNA replication and trigger apoptotic cell death. Because ongoing DNA synthesis is necessary for irinotecan to exert its cytotoxic effects, it is classified as an S-phase-specific agent.
A semisynthetic camptothecin derivative that inhibits DNA TOPOISOMERASE I to prevent nucleic acid synthesis during S PHASE. It is used as an antineoplastic agent for the treatment of COLORECTAL NEOPLASMS and PANCREATIC NEOPLASMS.
See also: Irinotecan Hydrochloride (has salt form); Etirinotecan Pegol (is active moiety of).
Source and Classification

Irinotecan, chemically known as 7-ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxycamptothecin, belongs to the class of topoisomerase inhibitors. It specifically targets topoisomerase I, an enzyme crucial for DNA replication and transcription. By inhibiting this enzyme, irinotecan disrupts DNA synthesis and promotes apoptosis in cancer cells, making it a vital component in chemotherapy regimens.

Synthesis Analysis

The synthesis of irinotecan involves several key steps:

Molecular Structure Analysis

Irinotecan has a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is C_20H_22N_2O_5, with a molecular weight of approximately 348.40 g/mol.

  • Structural Features: The structure includes:
    • A camptothecin core with an ethyl group at the 7-position.
    • A hydroxyl group at the 10-position.
    • Two piperidine rings that enhance solubility and bioavailability.

The stereochemistry around specific carbon centers contributes to its biological activity, particularly in its interaction with topoisomerase I.

Chemical Reactions Analysis

Irinotecan undergoes various chemical reactions that are critical for its pharmacological activity:

  1. Hydrolysis: In vivo, irinotecan is rapidly converted to SN-38 through hydrolysis, which is responsible for its antitumor effects.
  2. Glucuronidation: SN-38 can be further metabolized via glucuronidation, leading to inactive metabolites that are excreted from the body.
  3. Oxidation: The compound can also undergo oxidation reactions that may affect its stability and efficacy .

These reactions highlight the importance of metabolic pathways in determining the therapeutic outcomes associated with irinotecan administration.

Mechanism of Action

Irinotecan exerts its antitumor effects primarily by inhibiting topoisomerase I. This enzyme introduces single-strand breaks in DNA during replication:

  1. DNA Interaction: Irinotecan binds to the topoisomerase I-DNA complex, preventing the re-ligation of DNA strands after they have been cleaved.
  2. Cell Cycle Arrest: This inhibition leads to accumulation of DNA damage during the S-phase of the cell cycle, triggering apoptosis in rapidly dividing cancer cells.
  3. Pharmacokinetics: The pharmacokinetic profile of irinotecan is complex due to its conversion to SN-38 and subsequent metabolism; factors such as genetic polymorphisms in metabolizing enzymes can significantly influence drug efficacy and toxicity .
Physical and Chemical Properties Analysis

Irinotecan exhibits several notable physical and chemical properties:

  • Solubility: It has low solubility in water but improved solubility in organic solvents due to its modified structure.
  • Stability: The compound is sensitive to light and heat; therefore, it must be stored under controlled conditions to maintain efficacy.
  • pH Sensitivity: Irinotecan's stability can vary with pH levels, impacting its formulation for intravenous administration.

These properties are crucial for developing effective delivery systems and optimizing therapeutic regimens.

Applications

Irinotecan is primarily used in oncology:

  1. Colorectal Cancer Treatment: It is commonly administered as part of combination chemotherapy regimens (e.g., FOLFIRI) for metastatic colorectal cancer.
  2. Other Cancers: Research continues into its efficacy against other malignancies such as lung cancer and pancreatic cancer.
  3. Research Applications: Irinotecan serves as a model compound for studying drug metabolism and resistance mechanisms in cancer therapy.

Properties

CAS Number

97682-44-5

Product Name

Irinotecan

IUPAC Name

[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate

Molecular Formula

C33H38N4O6

Molecular Weight

586.7 g/mol

InChI

InChI=1S/C33H38N4O6/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3/t33-/m0/s1

InChI Key

UWKQSNNFCGGAFS-XIFFEERXSA-N

SMILES

O=C(N1CCC(N2CCCCC2)CC1)OC3=CC=C4N=C5C(CN6C(C(COC([C@@]7(CC)O)=O)=C7C=C65)=O)=C(CC)C4=C3

Solubility

Soluble
1.07e-01 g/L

Synonyms

7 Ethyl 10 hydroxycamptothecin
7-ethyl-10-hydroxycamptothecin
Camptosar
Camptothecin 11
camptothecin-11
CPT 11
CPT-11
CPT11
irinotecan
irinotecan hydrochloride
Irrinotecan
NK012 compound
SN 38
SN 38 11
SN-38
SN-38-11
SN3811

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.